2-Methyl-1-benzothiophen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-benzothiophen-5-amine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of an amine group at the 5th position and a methyl group at the 2nd position makes this compound unique. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 2-methylthiophene with an appropriate amine precursor under specific conditions. For instance, the aryne reaction with alkynyl sulfides has been reported to afford benzothiophenes in a one-step intermolecular manner . This method involves the use of o-silylaryl triflates and alkynyl sulfides, which react to form the benzothiophene scaffold.
Industrial Production Methods
Industrial production of benzothiophenes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic reactions, electrochemical synthesis, and other advanced techniques to optimize production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-benzothiophen-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Methyl-1-benzothiophen-5-amine include:
1-Benzothiophen-5-amine: Lacks the methyl group at the 2nd position.
2-Methylbenzothiophene: Lacks the amine group at the 5th position.
Benzothieno[2,3-c]pyridine derivatives: Contain a pyridine ring fused to the benzothiophene core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups allows for unique interactions and reactivity compared to other benzothiophene derivatives .
Eigenschaften
Molekularformel |
C9H9NS |
---|---|
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
2-methyl-1-benzothiophen-5-amine |
InChI |
InChI=1S/C9H9NS/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 |
InChI-Schlüssel |
LNLBCAYNZRIXHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.